ISOX DUAL Epigenetic Probe: Target Selectivity & Technical Profile
ISOX DUAL Epigenetic Probe: Target Selectivity & Technical Profile
Executive Summary: The "Balanced" Interceptor
ISOX DUAL is a specialized chemical probe designed to bridge the gap between two dominant axes of epigenetic regulation: the BET family (specifically BRD4) and the CBP/p300 histone acetyltransferases. Unlike standard probes that strive for singular selectivity (e.g., JQ1 for BET, SGC-CBP30 for CBP), ISOX DUAL acts as a balanced dual inhibitor .
This probe is critical for researchers investigating transcriptional drivers in cancer, particularly c-Myc , where independent inhibition of BRD4 or CBP often leads to compensatory resistance mechanisms. By simultaneously blockading the "Reader" (BRD4) and the "Writer/Reader" (CBP/p300) machinery at super-enhancers, ISOX DUAL dismantles the transcriptional apparatus more comprehensively than single-agent approaches.
Chemical Identity & Mechanism of Action
The Isoxazole Warhead
The core efficacy of ISOX DUAL relies on the 3,5-dimethylisoxazole moiety.[1] This functional group acts as a bioisostere for N-acetyl-lysine (KAc) .
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Mechanism: The isoxazole oxygen and nitrogen atoms form a hydrogen bond network with the conserved asparagine residue (e.g., Asn140 in BRD4 BD1) within the bromodomain binding pocket, competitively displacing the acetylated histone tail.
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Dual Specificity Design: The scaffold, derived from a benzimidazole core, was structurally tuned to fit the hydrophobic gatekeeper regions of both the broad BET pocket and the narrower CBP/p300 pocket.
Mechanistic Pathway Diagram
The following diagram illustrates the dual-node blockade ISOX DUAL imposes on chromatin signaling.
Caption: ISOX DUAL simultaneously engages BRD4 and CBP/p300, severing the link between acetylated chromatin and the RNA Polymerase II transcription machinery.
Target Selectivity Profile
The defining characteristic of ISOX DUAL is its balanced potency . While many "dirty" drugs hit multiple targets incidentally, ISOX DUAL was optimized to hit these two specific families within a narrow concentration window.
Quantitative Binding Profile
The following data represents the biochemical potency (AlphaScreen/TR-FRET) against the primary targets.
| Target Family | Specific Protein | Domain | IC50 (µM) | Functional Role |
| HAT / Co-activator | CBP | Bromodomain | 0.65 | Acetylates histones; scaffolds transcription factors. |
| HAT / Co-activator | p300 | Bromodomain | ~0.65 * | Paralog of CBP; functionally redundant. |
| BET Family | BRD4 | BD1 / BD2 | 1.50 | Reads KAc; recruits P-TEFb for elongation. |
| BET Family | BRD2 / BRD3 | BD1 / BD2 | ~1.5 - 2.0 | Redundant readers in the BET family. |
| Selectivity | Non-BET / Non-CBP | Various | > 20.0 | High selectivity against other bromodomains (e.g., BRD9, CECR2). |
*Note: p300 potency is structurally inferred to be equipotent to CBP due to >95% homology in the bromodomain pocket.
Comparative Selectivity Analysis
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vs. SGC-CBP30: SGC-CBP30 is highly selective for CBP/p300 (IC50 ~20 nM) with weak activity on BETs. ISOX DUAL sacrifices some CBP potency to gain significant BET activity.
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vs. (+)-JQ1: JQ1 is a nanomolar BET inhibitor with negligible CBP activity. ISOX DUAL provides the unique "middle ground" required for dual-pathway interrogation.
Experimental Protocols & Application Guide
A. Reconstitution and Storage
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Solvent: DMSO (Dimethyl sulfoxide).
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Solubility: Soluble to 100 mM in DMSO.
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Storage: Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. Stability is high (>1 year) if kept desiccated and frozen.
B. Cellular Probing Protocol (Target Engagement)
To validate ISOX DUAL activity in your specific cell line, a dose-response viability assay is insufficient. You must prove target engagement using a proximal reporter assay.
Method: NanoBRET™ Target Engagement (Promega) This protocol measures the displacement of a tracer from the bromodomain inside living cells.
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Transfection (Day 0):
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Plate cells (e.g., HEK293) at 2x10^5 cells/mL.
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Transfect with NanoLuc-BRD4 or NanoLuc-CBP fusion vectors and the appropriate fluorescent tracer.
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Treatment (Day 1):
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Remove media. Replace with Opti-MEM containing the tracer.
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Add ISOX DUAL in a concentration series: 0, 0.1, 0.5, 1.0, 5.0, 10.0, 20.0 µM .
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Control: Use (+)-JQ1 (1 µM) as a positive control for BRD4 and SGC-CBP30 (1 µM) for CBP.
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Incubation:
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Incubate for 2 hours at 37°C / 5% CO2.
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Measurement:
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Add NanoBRET substrate.
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Read donor (460 nm) and acceptor (618 nm) emission on a BRET-compatible plate reader.
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Analysis:
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Calculate BRET ratios (Acceptor/Donor).
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Plot % Occupancy vs. Log[ISOX DUAL].
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Expected Result: You should observe dose-dependent displacement for both vectors, confirming dual entry and binding.
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C. Advanced Insight: The "Degrader Collapse" Phenomenon
Critical Warning for PROTAC Design: Recent structural studies (2025) utilizing ISOX DUAL as a warhead for PROTACs (Proteolysis Targeting Chimeras) revealed a critical limitation.
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The Experiment: Researchers attached E3 ligase recruiters (Thalidomide for CRBN) to the ISOX DUAL scaffold to degrade BRD4 and CBP.[2]
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The Failure: Despite high binary affinity (binding to the target), the molecules failed to induce degradation.
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The Cause: X-ray crystallography revealed a steric clash between the Thalidomide moiety and Trp81 on the BRD4 bromodomain.[2][3][4][5][6] This prevented the formation of a stable Ternary Complex (Target:PROTAC:Ligase), leading to a "Degrader Collapse."[5][7]
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Implication: Do not assume ISOX DUAL can be easily converted into a degrader without extensive linker optimization to avoid the Trp81 clash.
References
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Edmonds, A. K., et al. (2022).[1][8][7] Scale-up and optimization of the synthesis of dual CBP/BRD4 inhibitor ISOX-DUAL. Organic & Biomolecular Chemistry. Link
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Tocris Bioscience. (n.d.). ISOX DUAL Product Datasheet. Link
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Edmonds, A. K., et al. (2025).[7][9] Structure-Guided Design of ISOX-DUAL-Based Degraders Targeting BRD4 and CBP/EP300: A Case of Degrader Collapse. Journal of Medicinal Chemistry. Link
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Hay, D. A., et al. (2014). Discovery and optimization of sgc-cbp30, a selective inhibitor of the bromodomains of p300 and CBP. Journal of the American Chemical Society. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure-Guided Design of ISOX-DUAL-Based Degraders Targeting BRD4 and CBP/EP300: A Case of Degrader Collapse. — Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]
- 6. Structure-Guided Design of ISOX-DUAL-Based Degraders Targeting BRD4 and CBP/EP300: A Case of Degrader Collapse. — Nuffield Department of Medicine [ndm.ox.ac.uk]
- 7. chemrxiv.org [chemrxiv.org]
- 8. sussex.figshare.com [sussex.figshare.com]
- 9. research-information.bris.ac.uk [research-information.bris.ac.uk]
